L-hydroxylysine (dihydrochloride)
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Overview
Description
L-hydroxylysine (dihydrochloride) is an amino acid derivative that is unique to collagen protein. It is formed by the posttranslational hydroxylation of certain lysine residues. This compound plays a crucial role in the stability and function of collagen, which is a major structural protein in connective tissues .
Mechanism of Action
Target of Action
L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .
Mode of Action
L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .
Biochemical Pathways
The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .
Result of Action
The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .
Action Environment
The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-hydroxylysine (dihydrochloride) can be synthesized through the stereoselective hydroxylation of lysine. One common method involves the use of lysyl hydroxylase enzymes that catalyze the hydroxylation of lysine residues in collagen . The synthetic process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of L-hydroxylysine (dihydrochloride) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for hydroxylation. These methods are optimized for large-scale production and involve fermentation processes followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-hydroxylysine (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form lysine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of lysine and hydroxylysine, which can be used in further chemical synthesis or as intermediates in biochemical pathways .
Scientific Research Applications
L-hydroxylysine (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in collagen stability and function, as well as its involvement in posttranslational modifications.
Medicine: Research focuses on its potential therapeutic applications, including its role in wound healing and tissue repair.
Industry: It is used in the production of collagen-based materials and as an additive in cosmetic and pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent amino acid from which L-hydroxylysine is derived.
Hydroxyproline: Another hydroxylated amino acid found in collagen.
DL-5-Hydroxylysine: A racemic mixture of D- and L-enantiomers of hydroxylysine
Uniqueness
L-hydroxylysine (dihydrochloride) is unique due to its specific role in collagen stability and its formation through posttranslational hydroxylation. Unlike other similar compounds, it is exclusively found in collagen and plays a critical role in the structural integrity of connective tissues .
Properties
CAS No. |
172213-74-0 |
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Molecular Formula |
C6H16Cl2N2O3 |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |
InChI Key |
WUHHWACUVRCFHE-CIFXRNLBSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Origin of Product |
United States |
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